molecular formula C19H13Cl2N3O B2606899 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile CAS No. 338402-71-4

3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile

Cat. No.: B2606899
CAS No.: 338402-71-4
M. Wt: 370.23
InChI Key: HQXQJJCBTYNUTC-MDZDMXLPSA-N
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Description

3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile is a complex organic compound characterized by its unique structural features. This compound contains a dichlorophenyl group, a toluidino group, and an isoxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2,6-dichlorophenylamine with appropriate reagents to form the dichlorophenyl intermediate. This intermediate is then subjected to further reactions to introduce the toluidino and isoxazole groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O/c1-12-5-7-13(8-6-12)23-10-9-17-14(11-22)19(24-25-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXQJJCBTYNUTC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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